molecular formula C13H12FLiN2O3 B2596728 Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197053-84-0

Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B2596728
CAS No.: 2197053-84-0
M. Wt: 270.19
InChI Key: XKWYDDZMTGOZEG-UHFFFAOYSA-M
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Description

Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate typically involves multiple steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the fluoro substituent: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the tetrahydropyran group: This step involves the protection of an alcohol group as a tetrahydropyranyl ether, followed by deprotection under acidic conditions.

    Lithiation: The final step involves the lithiation of the carboxylate group using a lithium reagent such as lithium diisopropylamide (LDA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or alkanes.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Comparison with Similar Compounds

Similar Compounds

  • Lithium 7-chloro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate
  • Lithium 7-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate

Uniqueness

Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate is unique due to the presence of the fluoro substituent, which can significantly alter its chemical reactivity and biological activity compared to its chloro or bromo analogs. The fluoro group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.

Properties

IUPAC Name

lithium;7-fluoro-1-(oxan-4-yl)benzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3.Li/c14-9-2-1-3-10-11(9)16(12(15-10)13(17)18)8-4-6-19-7-5-8;/h1-3,8H,4-7H2,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWYDDZMTGOZEG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1COCCC1N2C3=C(C=CC=C3F)N=C2C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FLiN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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